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The landscape of treatment for major depressive disorder (MDD) has been significantly shaped
by both the successes and failures of novel drug candidates. Rapastinel acetate (GLYX-13), a
once-promising N-methyl-D-aspartate (NMDA) receptor modulator, represents a notable
setback after failing to demonstrate efficacy in Phase lll clinical trials. This guide provides a
detailed comparison of Rapastinel with two successful alternatives that have since emerged:
the NMDA receptor antagonist esketamine and the GABAA receptor positive allosteric
modulator zuranolone. By examining their clinical trial data, experimental protocols, and
mechanisms of action, we can gain valuable insights into the complexities of developing new
treatments for depression.

The core reason for the failure of Rapastinel acetate in its pivotal Phase Il clinical trial
program (consisting of studies RAP-MD-01, RAP-MD-02, and RAP-MD-03) was its inability to
differentiate from placebo on the primary and key secondary endpoints.[1][2][3] These trials
were designed to evaluate Rapastinel as an adjunctive therapy for patients with MDD who had
a partial response to ongoing antidepressant therapy.[1] Despite being well-tolerated, the
investigational drug did not show a statistically significant improvement in depressive
symptoms compared to a placebo.

In contrast, esketamine and zuranolone have successfully navigated Phase Il trials and gained
regulatory approval, offering new hope for patients with MDD. Esketamine, administered as a
nasal spray, demonstrated a rapid and significant reduction in depressive symptoms in patients
with treatment-resistant depression. Zuranolone, an oral medication, has also shown significant
efficacy in improving depressive symptoms in patients with MDD and postpartum depression.
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This guide will delve into the specifics of these clinical trials, presenting a side-by-side

comparison of their methodologies and outcomes. Furthermore, we will explore the distinct

signaling pathways targeted by each of these drugs, providing a molecular basis for their

differing clinical results.

Quantitative Data Comparison

The following tables summarize the key quantitative data from the Phase Il clinical trials of

Rapastinel acetate, esketamine, and zuranolone.

Table 1: Rapastinel Acetate Phase Il Trial
(RAP-MD-01, -02, -03) Efficacy Data

Endpoint

Result

Primary Endpoint: Change from Baseline in
Montgomery-Asberg Depression Rating Scale
(MADRS) Total Score at Week 3

Did not differentiate from placebo (Specific data

not publicly released)

Key Secondary Endpoints

Did not differentiate from placebo (Specific data

not publicly released)

Table 2: Esketamine Phase Il Trial
(TRANSFORM-2) Efficacy Data

Endpoint

Result

Primary Endpoint: Change from Baseline in
MADRS Total Score at Day 28

Esketamine + Oral Antidepressant: Statistically
significant improvement compared to placebo +

oral antidepressant (p=0.02)

Least Squares Mean Difference from Placebo

-4.0 (95% Cl, -7.31 to -0.64)

Response Rate (=50% reduction in MADRS
score) at Day 28

Esketamine 56mg/84mg + AD: 53.1% -
54.1%Placebo + AD: 38.9%

Remission Rate (MADRS score <12) at Day 28

Esketamine 56mg/84mg + AD: 36.0% -
38.8%Placebo + AD: 30.6%
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Table 3: Zuranolone Phase Ill Trial
(WATERFALL Study) Efficacy Data

Endpoint Result

Primary Endpoint: Change from Baseline in 17- o o
) ) ) ) Zuranolone 50mg: Statistically significant
item Hamilton Rating Scale for Depression

improvement compared to placebo (p=0.0141)
(HAMD-17) Total Score at Day 15

Least Squares Mean Change from Baseline in

Zuranolone 50mg: -14.1Placebo: -12.3
HAMD-17

Least Squares Mean Difference from Placebo -1.7

Table 4: Zuranolone Phase Il Trial
(SKYLARK Study - Postpartum Depression)
Efficacy Data

Endpoint Result
Primary Endpoint: Change from Baseline in Zuranolone 50mg: Statistically significant
HAMD-17 Total Score at Day 15 improvement compared to placebo

Least Squares Mean Change from Baseline in

Zuranolone 50mg: -15.6Placebo: -11.6
HAMD-17

Least Squares Mean Difference from Placebo -4.0

Experimental Protocols
Rapastinel Acetate (RAP-MD-01, -02, -03 Trials)

Objective: To evaluate the efficacy, safety, and tolerability of Rapastinel as an adjunctive
therapy in patients with MDD who have a partial response to antidepressant therapy (ADT).

Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.

Patient Population: Adults (18-65 years) with a diagnosis of MDD who had a partial response to
a stable dose of an oral antidepressant.
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Intervention:

 RAP-MD-01 & -03: Intravenous (1V) infusion of Rapastinel 450 mg or placebo once weekly
for three weeks, in addition to their ongoing ADT.

o RAP-MD-02: Included two dose arms of Rapastinel (225 mg and 450 mg) and a placebo
group, administered under the same conditions as the other trials.

Primary Outcome Measure: Change from baseline in the Montgomery-Asberg Depression
Rating Scale (MADRS) total score at the end of week 3.

Key Secondary Outcome Measures: Included assessments of safety and tolerability.

Esketamine (TRANSFORM-2 Trial)

Objective: To evaluate the efficacy and safety of flexibly dosed esketamine nasal spray plus a
newly initiated oral antidepressant in patients with treatment-resistant depression.

Study Design: A Phase 3, randomized, double-blind, active-controlled study.

Patient Population: Adults (18-64 years) with moderate to severe MDD who had not responded
to at least two different oral antidepressants in the current depressive episode.

Intervention:

» Patients were randomized to receive either esketamine nasal spray (flexibly dosed at 56 mg
or 84 mq) or a placebo nasal spray, twice weekly for four weeks.

» All patients also initiated a new oral antidepressant at the start of the treatment period.
Primary Outcome Measure: Change from baseline in the MADRS total score at day 28.

Key Secondary Outcome Measures: Included onset of clinical response and remission rates.

Zuranolone (SKYLARK Study)

Objective: To evaluate the efficacy and safety of zuranolone in adult women with postpartum
depression (PPD).
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Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
Patient Population: Adult women with severe PPD (HAMD-17 total score =26).
Intervention:

» Patients were randomized to receive either zuranolone 50 mg or placebo orally, once daily in
the evening for 14 days.

Primary Outcome Measure: Change from baseline in the 17-item Hamilton Rating Scale for
Depression (HAMD-17) total score at day 15.

Key Secondary Outcome Measures: Included change from baseline in HAMD-17 score at other
time points and response and remission rates.

Signaling Pathways and Mechanisms of Action

The distinct clinical outcomes of Rapastinel, esketamine, and zuranolone can be attributed to
their different molecular targets and mechanisms of action.

Rapastinel: A Positive Allosteric Modulator of the NMDA
Receptor

Rapastinel was designed as a positive allosteric modulator of the NMDA receptor. It was
believed to act at the glycine-binding site of the NMDA receptor, enhancing its function. The
proposed mechanism involved the potentiation of NMDA receptor-mediated synaptic plasticity,
leading to an increase in the formation of dendritic spines and enhanced long-term potentiation
(LTP). This was hypothesized to trigger downstream signaling cascades, including the
activation of mTOR and ERK pathways, and an increase in brain-derived neurotrophic factor
(BDNF) release, ultimately leading to antidepressant effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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